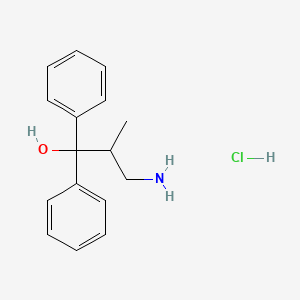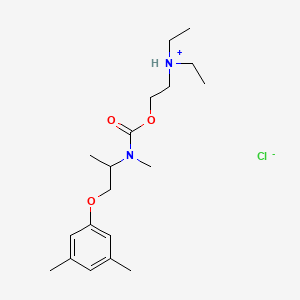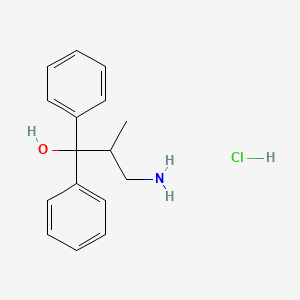
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C16H19NO·HCl. It is known for its unique structure, which includes an amino group, a methyl group, and two phenyl groups attached to a propanol backbone. This compound is often used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride typically involves the reaction of 2-methyl-1,1-diphenylpropan-1-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogen gas and robust catalysts is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-2,2-dimethyl-1-propanol: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
2-amino-2-methyl-1,3-propanediol: Another related compound with distinct functional groups and applications.
Uniqueness
3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33887-05-7 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
Clave InChI |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Números CAS relacionados |
33860-73-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)


![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
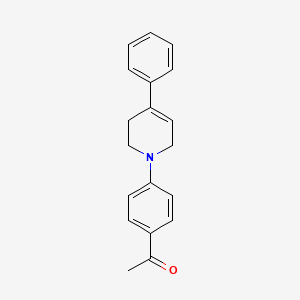
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
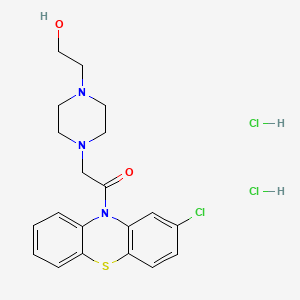
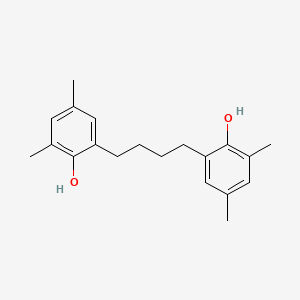
![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

